![molecular formula C5H7N3O2 B3280141 1,4-Dimethyl-5-nitro-1H-pyrazole CAS No. 70951-89-2](/img/structure/B3280141.png)
1,4-Dimethyl-5-nitro-1H-pyrazole
Overview
Description
“1,4-Dimethyl-5-nitro-1H-pyrazole” is a derivative of pyrazole, which is an organic compound of the azole group with the formula C3H3N2H . Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The specific compound “1,4-Dimethyl-5-nitro-1H-pyrazole” has a molecular formula of C5H8N2 .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “1,4-Dimethyl-5-nitro-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For example, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .
Molecular Structure Analysis
The molecular structure of “1,4-Dimethyl-5-nitro-1H-pyrazole” can be represented by the IUPAC Standard InChI: InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Pyrazoles, including “1,4-Dimethyl-5-nitro-1H-pyrazole”, are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems . For instance, the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .
Scientific Research Applications
Biological Applications
Pyrazole derivatives, including 1,4-Dimethyl-5-nitro-1H-pyrazole, have been found to exhibit a wide range of biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific biological activity of 1,4-Dimethyl-5-nitro-1H-pyrazole would depend on its exact structure and the nature of any additional functional groups.
Pharmaceutical Applications
In the pharmaceutical industry, pyrazole derivatives are highly valued due to their diverse biological activities. Some 5-nitroimidazole-containing active principles such as metronidazole, secnidazole and ornidazole are commonly used in medicine . These chemotherapeutic agents inhibit the growth of both anaerobic bacteria and some anaerobic protozoa .
Agricultural Applications
Pyrazoles also hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They can be used in the synthesis of various pesticides and herbicides. The exact agricultural applications of 1,4-Dimethyl-5-nitro-1H-pyrazole would depend on its specific properties and the nature of any additional functional groups.
Material Science Applications
Pyrazole-containing compounds have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in material science . They can be used in the synthesis of various materials with unique properties.
Industrial Applications
Pyrazoles can be used in the synthesis of industrially and pharmaceutically crucial chemicals . They have high synthetical versatility that allows the obtention of various relevant chemicals .
Physical-Chemical Applications
Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This makes them useful in various physical-chemical applications.
Safety and Hazards
The safety data sheet for a related compound, 5-Nitro-1H-pyrazole, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Pyrazoles, including “1,4-Dimethyl-5-nitro-1H-pyrazole”, have wide applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit various biological activities such as antibacterial, anti-inflammatory, antitumor, and antifungal effects . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents can influence its bioavailability .
Result of Action
Given the various biological activities exhibited by pyrazole derivatives, it is likely that this compound induces changes at the molecular and cellular levels that contribute to its observed effects .
properties
IUPAC Name |
1,4-dimethyl-5-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-3-6-7(2)5(4)8(9)10/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEXGQQBDVVQAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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